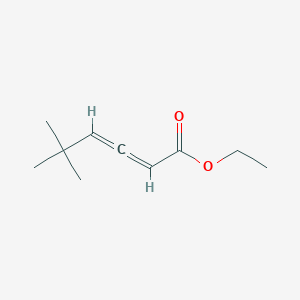
1-Fluoro-9-(1-fluoro-9H-fluoren-9-ylidene)-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-9-(1-fluoro-9H-fluoren-9-ylidene)-9H-fluorene is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-9-(1-fluoro-9H-fluoren-9-ylidene)-9H-fluorene typically involves multi-step organic reactions. The process often starts with the preparation of fluorene derivatives, followed by the introduction of fluorine atoms through halogenation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems ensures consistency and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Fluoro-9-(1-fluoro-9H-fluoren-9-ylidene)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of new derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions vary based on the specific reaction pathway. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a wide range of functionalized fluorene compounds.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-9-(1-fluoro-9H-fluoren-9-ylidene)-9H-fluorene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 1-Fluoro-9-(1-fluoro-9H-fluoren-9-ylidene)-9H-fluorene involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to various substrates. Pathways involved in its mechanism of action include:
Molecular Binding: The compound can bind to specific proteins or enzymes, altering their activity.
Electron Transfer: Its structure allows for efficient electron transfer, which is crucial in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorene: A simpler compound with a similar core structure but lacking the additional fluorine atoms.
9-Fluorenone: An oxidized derivative of fluorene with different chemical properties.
1,2-Difluorobenzene: A compound with two fluorine atoms on a benzene ring, offering a simpler comparison.
Uniqueness
1-Fluoro-9-(1-fluoro-9H-fluoren-9-ylidene)-9H-fluorene stands out due to its multiple fluorine atoms and complex aromatic structure
Eigenschaften
CAS-Nummer |
36323-50-9 |
|---|---|
Molekularformel |
C26H14F2 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
1-fluoro-9-(1-fluorofluoren-9-ylidene)fluorene |
InChI |
InChI=1S/C26H14F2/c27-21-13-5-11-17-15-7-1-3-9-19(15)25(23(17)21)26-20-10-4-2-8-16(20)18-12-6-14-22(28)24(18)26/h1-14H |
InChI-Schlüssel |
QNNQSGAHWIIUPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C2=C4C5=CC=CC=C5C6=C4C(=CC=C6)F)C(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




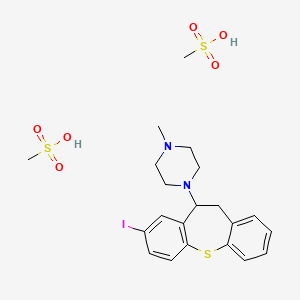


![Anthra[1,2-e]acephenanthrylene](/img/structure/B14679985.png)
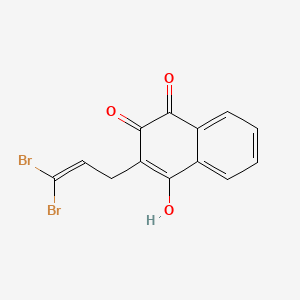
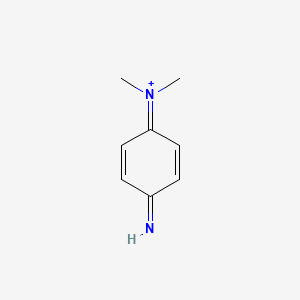
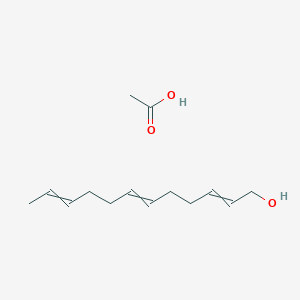
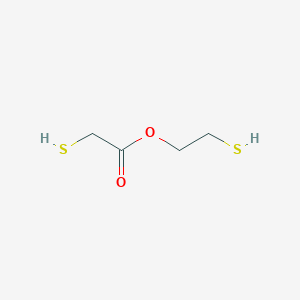

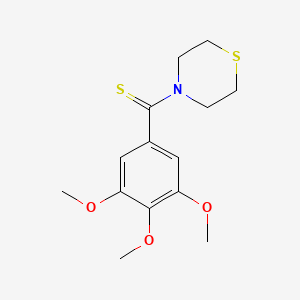
![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)
